An In-depth Technical Guide to 1,4-bis(chloromethyl)benzene: Structure, Properties, and Applications
An In-depth Technical Guide to 1,4-bis(chloromethyl)benzene: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(chloromethyl)benzene, also known as α,α'-dichloro-p-xylene or p-xylylene dichloride, is a versatile crystalline organic compound. Its structure, featuring a central benzene (B151609) ring with two reactive chloromethyl groups at the para positions, makes it a valuable bifunctional electrophile in organic synthesis.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a particular focus on its relevance to materials science and drug discovery.
Chemical Structure and Identification
The chemical structure of 1,4-bis(chloromethyl)benzene consists of a para-substituted benzene ring. The two chloromethyl (-CH₂Cl) groups are highly reactive, making the molecule an excellent building block for creating larger, more complex structures.
| Identifier | Value |
| IUPAC Name | 1,4-bis(chloromethyl)benzene |
| Synonyms | α,α'-Dichloro-p-xylene, p-Xylylene dichloride |
| CAS Number | 623-25-6 |
| Molecular Formula | C₈H₈Cl₂ |
| Molecular Weight | 175.06 g/mol |
| InChI Key | ZZHIDJWUJRKHGX-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
1,4-Bis(chloromethyl)benzene is a white to light-yellow crystalline solid at room temperature.[2] Its key physical and spectroscopic data are summarized below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White crystalline solid | [3] |
| Melting Point | 98-101 °C | [4] |
| Boiling Point | 240-255 °C | [2] |
| Density | 1.202 g/cm³ | [2] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like acetone (B3395972) and benzene. | [3] |
Table 2: Spectroscopic Data
| Technique | Key Data |
| ¹H NMR | Aromatic protons (singlet, ~7.3 ppm), Methylene protons (-CH₂Cl, singlet, ~4.6 ppm) |
| ¹³C NMR | Aromatic carbons (~137 ppm, ~129 ppm), Methylene carbon (-CH₂Cl, ~45 ppm) |
| Infrared (IR) | C-H (aromatic) stretch (~3000-3100 cm⁻¹), C-H (aliphatic) stretch (~2850-3000 cm⁻¹), C=C (aromatic) stretch (~1500-1600 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹) |
| Mass Spectrometry (MS) | Molecular ion peak (m/z) at ~174 (with characteristic isotopic pattern for two chlorine atoms), major fragments from loss of Cl (~139 m/z) and CH₂Cl (~125 m/z). |
Synthesis and Experimental Protocols
The most common industrial synthesis of 1,4-bis(chloromethyl)benzene involves the free-radical chlorination of p-xylene (B151628).[5] Modern advancements include solvent-free methods using LED light and ionic liquid catalysts to improve purity and reaction rates.[4][5]
Diagram 1: Synthesis of 1,4-bis(chloromethyl)benzene
Caption: Reaction scheme for the free-radical chlorination of p-xylene.
Experimental Protocol: Laboratory-Scale Synthesis
Objective: To synthesize 1,4-bis(chloromethyl)benzene from p-xylene via free-radical chlorination.
Materials:
-
p-Xylene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Water
-
Anhydrous magnesium sulfate
-
Hexane (B92381) (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene in carbon tetrachloride.
-
Addition of Reagents: Add N-chlorosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp (or a standard 100W light bulb) to initiate the reaction. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude solid from hot hexane to obtain pure 1,4-bis(chloromethyl)benzene as white crystals.
-
-
Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification process.
Applications in Research and Development
The bifunctional nature of 1,4-bis(chloromethyl)benzene makes it a crucial intermediate in various fields.
Polymer Chemistry
A primary application of 1,4-bis(chloromethyl)benzene is in the synthesis of conductive polymers, most notably poly(p-phenylene vinylene) (PPV).[5] PPV and its derivatives are studied for their applications in organic electronics, such as light-emitting diodes (LEDs) and solar cells. It is also used to create hypercrosslinked polymers with high surface areas and porosity.[1]
Diagram 3: Role in PPV Synthesis (Gilch Route)
Caption: Simplified pathway for PPV synthesis using 1,4-bis(chloromethyl)benzene.
Drug Development and Medicinal Chemistry
1,4-Bis(chloromethyl)benzene serves as an important intermediate for the synthesis of various pharmaceutical compounds.[1] Its rigid aromatic core and reactive handles allow it to be used as a scaffold or linker in the design of new therapeutic agents.
A notable example is in the development of inhibitors for protein-protein interactions (PPIs), which are a promising class of drug targets. Research has shown that disubstituted xylylene derivatives, synthesized from precursors like 1,4-bis(chloromethyl)benzene, can act as small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction.[6][7] This pathway is a critical target for diseases involving oxidative stress and inflammation, such as chronic obstructive pulmonary disorder (COPD) and certain cancers.[6][7]
Furthermore, the p-xylylene scaffold is utilized in creating linkers for advanced drug modalities. For instance, the corresponding diamine derivative, 1,4-bis(aminomethyl)benzene, is employed as a linker in Proteolysis Targeting Chimeras (PROTACs), a novel technology designed to selectively degrade target proteins within cells.[8] The rigid nature of the p-xylylene group helps in maintaining the optimal distance and orientation between the two ends of the PROTAC molecule.
Safety and Handling
1,4-Bis(chloromethyl)benzene is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is harmful if swallowed and may cause respiratory irritation. It is also suspected of causing cancer.
-
Corrosivity: It can cause severe skin burns and eye damage.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases, alcohols, and amines.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
1,4-Bis(chloromethyl)benzene is a highly valuable and reactive chemical intermediate. Its well-defined structure and bifunctionality have made it a cornerstone for the synthesis of advanced polymers with applications in organic electronics. For drug development professionals, its rigid scaffold provides a robust platform for creating linkers and designing novel therapeutics, particularly in the expanding field of protein-protein interaction inhibitors. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.
References
- 1. 1,4-Bis(chloromethyl)benzene|CAS 623-25-6 [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Localized therapeutic release via an amine-functionalized poly-p-xylene microfilm device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents [patents.google.com]
- 6. Discovery of disubstituted xylylene derivatives as small molecule direct inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]




